双(戊烷-2,4-二酮-O,O')钡

货号 B082439

CAS 编号:

12084-29-6

分子量: 353.56 g/mol

InChI 键: DJHZYHWLGNJISM-FDGPNNRMSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

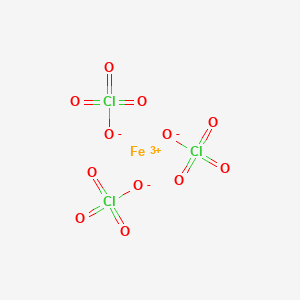

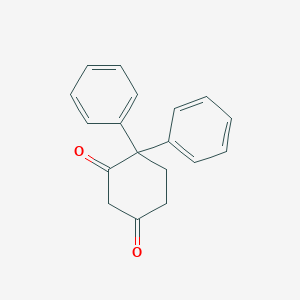

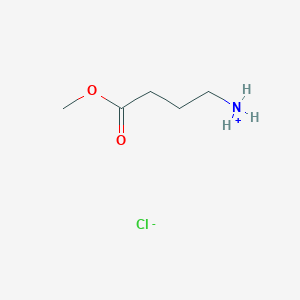

Bis(pentane-2,4-dionato-O,O’)barium, also known as Barium 2,4-pentanedionate, is a chemical compound with the molecular formula C10H14BaO4 and a molecular weight of 353.56 g/mol. It is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for Bis(pentane-2,4-dionato-O,O’)barium were not found, similar compounds have been synthesized through reactions involving pentane-2,4-dionato complexes. For instance, Copper (II) bis (pentane-2,4-dionato-κ 2 O, O ′) compounds with 2-pyridone and 3-hydroxypyridine were prepared by the reaction of bis (pentane-2,4-dionato-κ 2 O, O ′)copper (II) with selected ligands .Physical And Chemical Properties Analysis

Barium is a member of the alkaline-earth family of metals (Group 2 in the periodic table). It is a relatively common element, ranking approximately 14th in natural abundance in the Earth’s crust .科学研究应用

-

Crystal Structure Analysis

- Field : Crystallography

- Application : Compounds similar to Bis(pentane-2,4-dionato-O,O’)barium, such as bis(pentane-2,4-dionato-)2O,O’)platinum(II), are used in crystal structure analysis . The crystal structure provides valuable information about the arrangement of atoms in a crystal and the chemical bonds that hold the atoms together.

- Method : Crystals suitable for X-ray diffraction analysis are obtained by slow evaporation from a mixture of MeOH and CH3CN solution . The Pt(II) ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .

- Results : The crystal structure analysis reveals that the Pt atom is located on an inversion center, and therefore the asymmetric unit contains one half of the complex and the PtO4 moiety is exactly planar .

-

Sensitivity Towards Detonation

- Field : Chemistry

- Application : Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes (nitro-tris (acetylacetonato) complexes) of Cr (III), Mn (III), Fe (III), and Co (III) are studied for their sensitivity towards detonation .

- Method : The sensitivity towards detonation of these complexes is studied by DFT calculations and analysis of experimental data .

- Results : The results of this study are not provided in the source .

-

Magnetic and Spectroscopic Properties

- Field : Chemistry

- Application : Bis(pentane-2,4-dionato)chromium(III) complexes incorporating 3- or 4-pyridyl-substituted nitronyl and imino nitroxides have been synthesized and studied for their magnetic and spectroscopic properties .

- Method : Preparation and characterization by X-ray analysis and 2H NMR spectra have been described for twelve chromium(III)–nitroxide complexes of cis- [Cr(acac)2Cl(L)] and cis- and trans- [Cr(acac)2(L)2]PF6 with monodentate coordination through the pyridyl-N atom in the nitroxides .

- Results : An intramolecular magnetic interaction between Cr(III) and the nitroxide was found to be weakly antiferromagnetic and ferromagnetic, respectively, in the NIT3py or IM3py complexes and the NIT4py or IM4py complexes .

-

Crystal Structure Analysis

- Field : Crystallography

- Application : Bis(pentane-2,4-dionato-) k2O,O’)platinum(II), Pt(C5H7O2)2 is used in crystal structure analysis .

- Method : The crystal structure of the compound is determined using X-ray diffraction .

- Results : The results of the crystal structure analysis are not provided in the source .

-

Magnetic and Spectroscopic Properties

- Field : Chemistry

- Application : Bis(pentane-2,4-dionato)chromium(III) complexes incorporating 3- or 4-pyridyl-substituted nitronyl and imino nitroxides have been synthesized and studied for their magnetic and spectroscopic properties .

- Method : Preparation and characterization by X-ray analysis and 2H NMR spectra have been described for twelve chromium(III)–nitroxide complexes of cis- [Cr(acac)2Cl(L)] and cis- and trans- [Cr(acac)2(L)2]PF6 with monodentate coordination through the pyridyl-N atom in the nitroxides .

- Results : An intramolecular magnetic interaction between Cr(III) and the nitroxide was found to be weakly antiferrromagnetic and ferromagnetic, respectively, in the NIT3py or IM3py complexes and the NIT4py or IM4py complexes .

-

Crystal Structure Analysis

- Field : Crystallography

- Application : Bis(pentane-2,4-dionato-) k2O,O’)platinum(II), Pt(C5H7O2)2 is used in crystal structure analysis .

- Method : The crystal structure of the compound is determined using X-ray diffraction .

- Results : The results of the crystal structure analysis are not provided in the source .

安全和危害

属性

IUPAC Name |

barium(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHZYHWLGNJISM-FDGPNNRMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

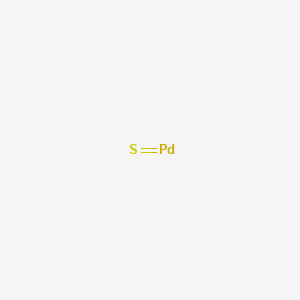

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045402 | |

| Record name | Barium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(pentane-2,4-dionato-O,O')barium | |

CAS RN |

12084-29-6 | |

| Record name | Bis(pentane-2,4-dionato-O,O')barium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012084296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentane-2,4-dionato-O,O')barium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。